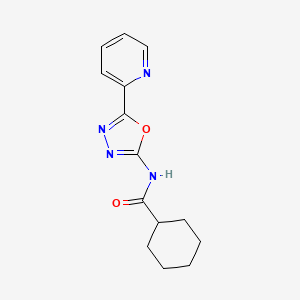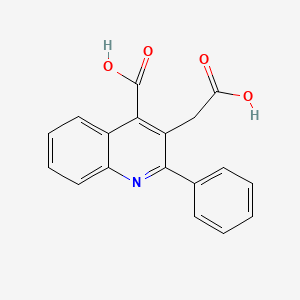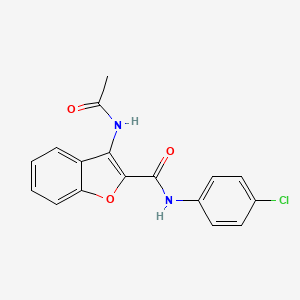![molecular formula C22H19FN2O2S B2957604 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone CAS No. 851807-12-0](/img/structure/B2957604.png)
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorinated Polyimides Synthesis
A study by Chung and Hsiao (2008) discusses the synthesis of novel fluorinated polyimides using a similar compound, highlighting the potential use of 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone in creating materials with unique properties like transparency, flexibility, and low moisture absorption. These polyimides showed excellent thermal stability, suggesting their applicability in high-temperature environments (Chung & Hsiao, 2008).
Synthesis of Chiral Bidentate Complexes
The research conducted by Baker et al. (2012) on the synthesis of chiral bidentate complexes using related chemical structures indicates that this compound could be useful in creating stereochemically complex molecules. Such molecules have potential applications in asymmetric synthesis and chiral catalysis (Baker et al., 2012).
Anticancer Compound Development
Salahuddin et al. (2014) explored the anticancer properties of compounds synthesized from naphthalene derivatives, suggesting that this compound might have potential as a precursor in the development of new anticancer drugs. The study underscores the importance of such compounds in pharmaceutical research (Salahuddin et al., 2014).
Aromatic Polyethers Synthesis
Bottino et al. (1995) demonstrated the synthesis of aromatic polyethers using related compounds. This suggests the potential use of this compound in the creation of high-performance polymers with applications in various industrial sectors (Bottino et al., 1995).
Development of Blue-Light-Emitting Materials
Liou et al. (2006) synthesized a naphthylamine-derived aromatic dicarboxylic acid, which is structurally similar to the compound . This research could indicate the potential of this compound in the development of blue-light-emitting materials for electronic and optical applications (Liou et al., 2006).
Enhanced Reactivity in Ionic Liquid
Kim et al. (2003) investigated the enhanced reactivities of various metal fluorides in nucleophilic substitution reactions, which could suggest the role of this compound in facilitating chemical transformations in ionic liquid environments (Kim et al., 2003).
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S/c23-20-8-4-3-7-18(20)15-28-22-24-11-12-25(22)21(26)14-27-19-10-9-16-5-1-2-6-17(16)13-19/h1-10,13H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEROGNLYSCDXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2957522.png)
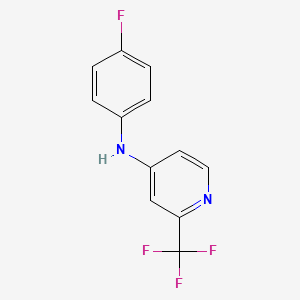
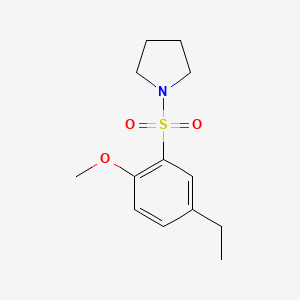
![tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B2957527.png)
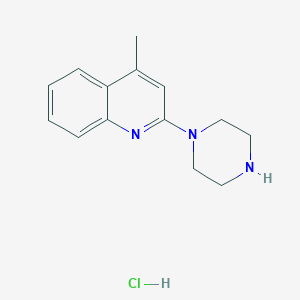
![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)
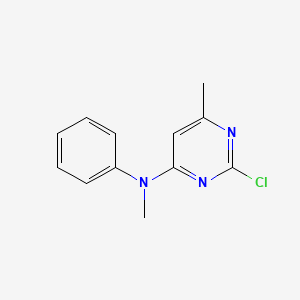
![(2-Fluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2957536.png)
